BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-(2-Bromophenoxy)-3-
methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

4-(2-Bromophenoxy)-3-
Compound Name:
methylaniline
CAS No.: 1152877-43-4
Cat. No.: B2364487
\ 7

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a critical pharmacophore scaffold employed in the
development of Type Il kinase inhibitors. Its structure features a diaryl ether linkage that mimics
the ATP-binding pocket's hydrophobic region, while the ortho-bromo substituent serves as a
versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,
Buchwald-Hartwig) to elaborate the scaffold into complex bioactive molecules. This guide
provides a comprehensive workflow for its synthesis, characterization, and application in drug
discovery.

Chemical Identity & Properties

As a specialized research intermediate, this specific regioisomer is often synthesized de novo
for custom libraries. While its chlorinated analogue (CAS 946785-01-9) is indexed, the
brominated variant is typically referenced in patent literature as a "Preparation” or
"Intermediate” rather than a catalog item.
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Property Detail
Chemical Name 4-(2-Bromophenoxy)-3-methylaniline
Common Name 4-(2-Bromophenoxy)-m-toluidine

Not widely indexed (Custom Synthesis Target);

CAS Number ]
Analogue Ref: (Cl-variant)

Molecular Formula C13H12BrNO
Molecular Weight 278.15 g/mol
SMILES Cclcc(N)ceeclOc2ccecc2Br
Appearance Off-white to pale brown solid (upon isolation)

B Soluble in DMSO, DMF, MeOH, DCM,; Insoluble
Solubility

in water

Synthesis & Manufacturing Protocol

The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed
by Chemoselective Nitro Reduction.

Step 1: SNAr Coupling

Reaction: 4-Fluoro-3-methylnitrobenzene + 2-Bromophenol

4-(2-Bromophenoxy)-3-methylnitrobenzene

» Reagents: 4-Fluoro-3-methylnitrobenzene (1.0 eq), 2-Bromophenol (1.1 eq), Potassium
Carbonate (K2COs, 2.0 eq).

e Solvent: DMF or DMSO (Anhydrous).
» Conditions: 80—-100°C for 4—-6 hours under N2 atmosphere.

e Mechanism: The nitro group activates the para-fluorine for displacement by the phenoxide
anion. The meta-methyl group provides steric bulk but does not inhibit the attack.
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o Workup: Pour into ice water. The nitro intermediate typically precipitates as a yellow solid.
Filter, wash with water, and dry.

Step 2: Chemoselective Reduction

Reaction: 4-(2-Bromophenoxy)-3-methylnitrobenzene
4-(2-Bromophenoxy)-3-methylaniline

o Challenge: Standard catalytic hydrogenation (Hz/Pd-C) often leads to dehalogenation (loss
of the bromine atom).

e Recommended Method: Iron (Fe) Powder / Ammonium Chloride (NH4CI).
o Reagents: Nitro intermediate (1.0 eq), Fe powder (5.0 eq), NH4ClI (5.0 eq).
e Solvent: Ethanol/Water (3:1).

o Conditions: Reflux (80°C) for 2—4 hours.

o Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with
Ethyl Acetate (EtOAc), wash with brine, dry over NazSOa4, and concentrate.

 Purification: Recrystallization from Ethanol/Hexanes or Column Chromatography (SiOz,
Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

4-Fluoro-3-methyl-
nitrobenzene

Product:
4-(2-Bromophenoxy)-
3-methylaniline

Intermediate:
4-(2-Bromophenoxy)-
3-methylnitrobenzene

S_NAr Coupling Nucleophilic Attack
(K2CO3, DMF, 100°C)

Chemoselective
Nitro Reduction Reduction
(Fe/NH4CI, EtOH/H20)

2-Bromophenol

Click to download full resolution via product page

Caption: Two-step synthetic pathway ensuring retention of the aryl bromide moiety.
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Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed.

1H-NMR Spectroscopy (400 MHz, DMSO-ds)

Shift (6 ppm) Multiplicity Integration Assignment

Methyl group (-CHs
2.15 Singlet 3H }f.g -p ( )

on aniline ring.

Amino group (-NHz),
5.10 Broad Singlet 2H exchangeable with

D20.

Aniline ring proton (H-
6.45 Doublet of Doublets 1H

6), ortho to NH-.

Aniline ring proton (H-
6.55 Doublet 1H

2), ortho to NHa.

Aniline ring proton (H-
6.75 Doublet 1H

5), ortho to ether.

Phenoxy ring proton
6.85 Doublet 1H yringp

(H-6"), ortho to ether.

] Phenoxy ring protons

7.05-7.35 Multiplet 2H

(H-4', H-5".

Phenoxy ring proton
7.60 Doublet of Doublets 1H

(H-3"), ortho to Br.

Mass Spectrometry (LC-MS)

 lonization Mode: ESI (+)
e Observed Mass:
o [M+H]*: 278.15 (79Br isotope)

o [M+H+2]*: 280.15 (81Br isotope)
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« Isotopic Pattern: A characteristic 1:1 doublet confirms the presence of a single bromine atom.

Applications in Drug Discovery

This intermediate is primarily used in Fragment-Based Drug Discovery (FBDD) for kinase
inhibitors.

Mechanism of Action (Scaffold Analysis)

» Hinge Binding: The aniline nitrogen often serves as a linker to a heterocycle (e.g.,
quinazoline, pyrimidine) that binds to the kinase hinge region via hydrogen bonds.

» Hydrophobic Pocket: The diaryl ether moiety allows the phenoxy ring to twist out of plane,
occupying the hydrophobic "back pocket" adjacent to the ATP-binding site.

o Gatekeeper Interaction: The 3-methyl group can interact with the gatekeeper residue (e.g.,
Threonine or Methionine), improving selectivity for specific kinases (e.g., B-Raf, VEGFR,
EGFR).

Functionalization Workflow

The 2-bromo position is a "chemical handle" for late-stage diversification:

e Suzuki Coupling: Attachment of aryl/heteroaryl groups to extend into the solvent-exposed
region.

e Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

4-(2-Bromophenoxy)-
3-methylaniline

Pd-Catalyzed
Cross-Coupling

Linker Attachment N-Arylation

Downstream Applications

Kinase Inhibitor Synthesis Suzuki Coupling Buchwald Amination
(e.g., VEGFR, Raf) (Aryl Extension) (Solubilizing Tails)
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Caption: Utility of the scaffold in generating diverse chemical libraries.

Safety & Handling

e Hazards: As an aromatic amine, this compound should be treated as a potential skin
sensitizer and irritant. The brominated nature suggests potential environmental persistence.

e PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid
inhalation of dust.

o Storage: Store in a cool, dry place (2—8°C), protected from light. The amine group is
susceptible to oxidation over time; store under inert gas (Argon/Nitrogen) for long-term
stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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